molecular formula C9H5FO2 B168812 5-Fluorobenzofuran-4-carbaldehyde CAS No. 199391-70-3

5-Fluorobenzofuran-4-carbaldehyde

Cat. No. B168812
CAS RN: 199391-70-3
M. Wt: 164.13 g/mol
InChI Key: KVZVZQXBAPJNPX-UHFFFAOYSA-N
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Description

5-Fluorobenzofuran-4-carbaldehyde is a chemical compound with the CAS Number: 199391-70-3 . It has a molecular weight of 164.14 and a linear formula of C9H5FO2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5FO2 . The average mass is 164.133 Da and the mono-isotopic mass is 164.027359 Da .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a flash point of 107.3±21.8°C and a boiling point of 253.9±20.0°C at 760 mmHg . It should be stored at 4°C under nitrogen .

Scientific Research Applications

Fluorescence Sensing

5-Fluorobenzofuran-4-carbaldehyde derivatives are explored for their potential in fluorescence sensing applications. For instance, compounds with dicyanovinyl substituted phenanthridine moieties have shown remarkable solvatochromism and can act as fluorescent sensors for biogenic primary amines. These sensors exhibit significant fluorescence changes upon interaction with primary amines, demonstrating their utility in detecting biologically relevant compounds through fluorescence enhancements (Saravanakumar et al., 2020).

Heterocyclic Synthesis

The compound also serves as a precursor in the synthesis of various heterocyclic systems, showcasing its versatility in chemical synthesis. Research has demonstrated its utility in generating novel heterocyclic compounds through different synthetic routes, highlighting its importance in developing new pharmaceuticals and materials with potential biological activities (Gouda et al., 2016).

Luminescence and Chemosensor Applications

Derivatives of this compound have been investigated for their luminescent properties and potential as chemosensors. Studies on dibenzo(benzo)-18-crown-6-containing imines of this compound have revealed interesting spectral luminescence characteristics, with applications in detecting metal ions. The ability to undergo tautomeric shifts and exhibit changes in fluorescence upon binding to metal ions positions these compounds as valuable tools in chemosensor technology (Dubonosov et al., 2009).

Crystal Structure Analysis

Research into the crystal and molecular structure of derivatives, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, provides insights into the structural basis for their reactivity and interactions. Understanding these structures aids in the design of more effective sensors and materials (Banu et al., 2010).

Catalytic Processes

This compound is also involved in catalytic processes leading to the synthesis of biaryl carbaldehydes or ketones and dibenzopyrans. Such processes underscore the utility of this compound derivatives in facilitating complex chemical transformations, potentially opening new pathways in synthetic chemistry and material science (Motti et al., 2012).

Safety and Hazards

5-Fluorobenzofuran-4-carbaldehyde is classified as harmful . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-fluoro-1-benzofuran-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZVZQXBAPJNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Fc1cc2ccoc2cc1CBr
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Fc1ccc2occc2c1CBr
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Synthesis routes and methods II

Procedure details

A solution of the N-methylmorpholine-N-oxide (13.6 g) in acetonitrile (135 ml) containing 3 Å molecular sieves (13.2 g) was stirred at room temperature overnight and cooled in ice. A solution of 4-bromomethyl-5-fluorobenzofuran and 6-bromomethyl-5-fluorobenzofuran (13.33 g) in acetonitrile (35 ml) was added and the mixture stirred at 5° for 4 h. The mixture was filtered and the filtrate evaporated to dryness. Water and ethyl acetate were added to the residue and the organic phase separated, dried and evaporated to give the mixture of aldehydes. The mixture was separated by chromatography on silica (600 g) using a mixture of ethyl acetate and hexane (1:9) as the eluant to give the title compound (A) (2.19 g);
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13.6 g
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reactant
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135 mL
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4-bromomethyl-5-fluorobenzofuran
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6-bromomethyl-5-fluorobenzofuran
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13.33 g
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35 mL
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solvent
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[Compound]
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aldehydes
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